2-Amino-2-(1H-tetrazol-5-yl)ethanol
Overview
Description
“2-Amino-2-(1H-tetrazol-5-yl)ethanol” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The tetrazoles were orchestrated in outstanding reactiveness by the response of sodium azide and triethyl orthoformate with relating amines .Molecular Structure Analysis
The molecular formula of “2-Amino-2-(1H-tetrazol-5-yl)ethanol” is C3H7N5O . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .Scientific Research Applications
Medicinal Chemistry Drug Design and Development
Tetrazole derivatives, including compounds like 2-Amino-2-(1H-tetrazol-5-yl)ethanol, are significant in medicinal chemistry due to their mimicry of the carboxylate group, making them useful in drug design. They can influence the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand and receptor .
Pharmaceutical Applications Hypertension Treatment
Compounds belonging to the tetrazole family, such as 2-Amino-2-(1H-tetrazol-5-yl)ethanol, are commonly used in sartans family drugs for treating hypertension. They have been shown to have a close relation with hypertension when chronic infections are present .
Antibacterial Activity
Tetrazole derivatives have been studied for their antibacterial activity against various bacteria. While specific data on 2-Amino-2-(1H-tetrazol-5-yl)ethanol is not provided, similar compounds have shown high inhibition efficacy against bacteria like Streptococcus mutans and Staphylococcus epidermidis .
Synthesis of Complex Compounds
The synthesis process of tetrazole derivatives can lead to complex compounds with potential applications in various fields. For example, patents describe methods for preparing compounds with a tetrazole group that could be used in further chemical synthesis .
Organic Synthesis Intermediate Compounds
Tetrazoles are used as intermediates in organic synthesis to create a wide range of chemical compounds. The specific applications would depend on the compound being synthesized and its intended use .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5O/c4-2(1-9)3-5-7-8-6-3/h2,9H,1,4H2,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTYQPPBQLAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1=NNN=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1H-tetrazol-5-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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